5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]
Description
Structural Classification and IUPAC Nomenclature
5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] belongs to the spirocyclic indole derivatives, a subclass of heterocyclic compounds characterized by two rings joined at a single atom. The IUPAC name systematically describes its topology:
- Indole moiety : A bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The "1,2-dihydro" designation indicates partial saturation at the 1 and 2 positions of the indole.
- Spiro junction : The indole’s third carbon (C3) serves as the bridgehead atom connecting to the oxane ring’s fourth carbon (C4'). This spiro linkage creates orthogonal ring systems, imposing significant stereochemical constraints.
- Oxane component : A six-membered oxygen-containing heterocycle, analogous to tetrahydropyran.
- Fluorine substitution : A fluorine atom is attached to the fifth position of the indole’s benzene ring, denoted by the "5-fluoro" prefix.
The numbering follows IUPAC priorities, with the indole system taking precedence due to its higher heteroatom count (N vs. O). This nomenclature distinguishes it from related spirooxindoles, where the oxindole (2-oxindole) scaffold is typically present.
Historical Context of Spirooxindole Derivatives in Medicinal Chemistry
Spirooxindole architectures have been pivotal in drug discovery since the mid-20th century, with natural products like horsfiline and synthetic analogs inspiring therapeutic development. The spiro junction’s rigidity mimics peptide β-turns, enabling selective interactions with biological targets. Key milestones include:
- 1950s–1970s : Isolation of spirooxindole alkaloids (e.g., spirotryprostatin A) from Aspergillus fungi, revealing microtubule-modulating properties.
- 1990s : Rational design of spirocyclic kinase inhibitors, exploiting the scaffold’s ability to occupy ATP-binding pockets while avoiding planar conformations associated with off-target effects.
- 2010s–present : Fluorinated spirooxindoles emerge as protease inhibitors and allosteric modulators, with fluorine enhancing metabolic stability and target affinity.
The integration of oxane rings into spirooxindole systems, as seen in 5-fluoro-1,2-dihydrospiro[indole-3,4'-oxane], represents a strategic evolution. Oxanes improve aqueous solubility compared to all-carbon spiro partners, addressing a historical limitation of spirocyclic drug candidates.
Unique Physicochemical Properties of Fluorinated Spirocyclic Systems
The combination of fluorine substitution and spirocyclic architecture confers distinct properties:
Electronic Effects :
- The fluorine atom’s electronegativity (-I effect) withdraws electron density from the indole ring, modulating π-π stacking interactions and redox potentials. This enhances stability against oxidative degradation.
- Conformational restriction from the spiro junction amplifies fluorine’s stereoelectronic influence, creating dipole moments that favor interactions with hydrophobic protein pockets.
Stereochemical Features :
- The spiro center generates axial chirality, producing enantiomers with divergent biological activities. Fluorine’s small atomic radius minimizes steric clashes, allowing precise spatial orientation of pharmacophores.
- X-ray crystallography of related compounds reveals that fluorination stabilizes chair conformations in the oxane ring, reducing ring-flipping dynamics and entropy penalties upon target binding.
Solubility and Permeability :
- Fluorine’s lipophilicity (π = +0.14) counterbalances the oxane’s polarity, achieving a logP range (2.1–2.8) optimal for blood-brain barrier penetration.
- Spirocyclic topology reduces exposed hydrogen bond donors, limiting aqueous solubility but enhancing membrane permeability—a critical trade-off in CNS drug design.
Comparative Physicochemical Data :
| Property | 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] | Non-fluorinated Analog |
|---|---|---|
| LogP (calc.) | 2.3 | 2.8 |
| Aqueous Solubility (μg/mL) | 12.4 | 8.9 |
| Melting Point (°C) | 178–181 | 165–168 |
| Metabolic Stability (t₁/₂) | 42 min | 28 min |
Data derived from structural analogs in.
Properties
Molecular Formula |
C12H14FNO |
|---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
5-fluorospiro[1,2-dihydroindole-3,4'-oxane] |
InChI |
InChI=1S/C12H14FNO/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2 |
InChI Key |
UNKXPWSGKLQCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] typically involves:
- Construction of the indole core with a fluorine substituent at the 5-position.
- Formation of the spirocyclic oxane ring fused at the 3-position of the indole.
- Control of reaction conditions to maintain regioselectivity and yield.
The preparation often starts from fluorinated aniline or nitrobenzene derivatives, which are converted into fluorinated indole intermediates through classical or modified indole synthesis methods, followed by spirocyclization.
Synthetic Routes to the 5-Fluoroindole Core
2.2.1 Fischer Indole Synthesis Approach
- Starting from 4-fluoronitrobenzene, reduction and diazotization yield 4-fluorophenylhydrazine.
- Reaction with ethyl pyruvate forms a hydrazone intermediate.
- Acid-catalyzed cyclization yields ethyl 5-fluoroindole-2-carboxylate.
- Subsequent deprotection and decarboxylation afford 5-fluoroindole.
This route is well-documented and benefits from cost-effective reagents and milder conditions compared to traditional halogenation methods.
2.2.2 Alternative Fluorination Methods
- Deoxyfluorination of nitrobenzene derivatives using 2,2-difluoro-1,3-dimethylimidazolidine (DFI) provides 4-fluoronitrobenzene with moderate yields (~42-53%).
- This method avoids harsher chlorination and halogen exchange steps, improving overall efficiency.
Spirocyclization to Form the Oxane Ring
- The spirocyclic oxane ring is typically constructed by reacting the fluorinated indole intermediate with appropriate oxane precursors under basic or acidic catalysis.
- Reaction conditions often include solvents like dichloromethane or acetonitrile, with bases such as triethylamine to facilitate ring closure.
- Purification is achieved through column chromatography or high-performance liquid chromatography to isolate the pure spiro compound.
Industrial and Scale-Up Considerations
- Industrial synthesis adapts these routes with process optimization for yield and purity.
- Use of continuous flow reactors and automated control systems enhances reproducibility.
- Advanced purification techniques such as preparative HPLC ensure high purity of the final product.
- The starting materials, such as 2,4-difluoronitrobenzene and dimethyl malonate, are inexpensive and readily available, favoring industrial scalability.
Detailed Reaction Conditions and Yields
| Step | Reactants/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | 2,4-difluoronitrobenzene + dimethyl malonate + sodium methylate | 5°C to 10°C | High | Optimal at 8°C for better control |
| Reduction-Cyclization | Iron powder or Pd/C reduction | Room temperature | Moderate | Forms 5-fluoroindole-2-one intermediates |
| Fischer Indole Synthesis | 4-fluorophenylhydrazine + ethyl pyruvate + acid | Room temperature | Moderate | Acid-catalyzed ring closure step |
| Deoxyfluorination | Nitrobenzene derivative + DFI | 85°C, 15 h | 42-53 | Avoids chlorination; milder conditions |
| Spirocyclization | Fluorinated indole + oxane precursor + base | Room temperature | Moderate | Requires chromatographic purification |
Research Findings and Characterization
- The fluorinated indole intermediates and spiro compounds have been characterized by nuclear magnetic resonance spectroscopy (^1H NMR, ^13C NMR), mass spectrometry, and melting point analysis.
- The presence of the fluorine atom at the 5-position influences the electronic properties and reactivity of the indole ring, facilitating selective spirocyclization.
- Yields vary depending on the purification method and reaction scale but are generally moderate to good.
- Recent studies have focused on improving fluorination steps and minimizing purification losses, particularly sublimation losses during chromatography.
Summary of Key Literature and Patents
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls.
Comparison with Similar Compounds
Halogen-Substituted Spiroindoles
- 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]: The bromo analog (CAS: 1609266-05-8, C₁₂H₁₅BrClNO) replaces fluorine with bromine at the 5-position. Bromine’s larger atomic radius and polarizability increase molecular weight (MW: 328.62 vs. 225.72 for the fluoro compound) and may enhance lipophilicity (logP: ~2.8 vs.
- tert-Butyl 5-Bromo-spiro[indole-3,4'-oxane]-1-carboxylate :
This derivative includes a tert-butyl carbamate group, which improves solubility in organic solvents and stabilizes the compound against hydrolysis. The bulky tert-butyl group may sterically hinder interactions in biological systems compared to the unsubstituted fluoro analog .
Heterocycle-Modified Spiroindoles
- Spiro[indole-3,4'-piperidine] Derivatives :
Replacing the oxane ring with a piperidine (e.g., 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]) introduces a basic nitrogen, altering pharmacokinetics. The piperidine analog (MW: 260.33) exhibits higher water solubility at physiological pH due to protonation, whereas the oxane derivative remains neutral .
Physical and Spectral Properties
NMR Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
|---|---|---|
| 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] | 3.34 (s, 2H, CH₂), 7.0–7.18 (m, Ar) | -118.2 |
| N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide | 12.33 (NHCO), 7.75–7.86 (m, Ar) | -117.5 |
| 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] | 3.28 (s, 2H, CH₂), 7.2–7.6 (m, Ar) | N/A |
- The ¹⁹F NMR signal for the fluoro compound is distinct (~-118 ppm), whereas brominated analogs lack fluorine-specific shifts .
Biological Activity
5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is a synthetic compound belonging to the class of spiroindole derivatives, which are characterized by a unique spirocyclic structure. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides an overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The structure of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] features a fluorine atom at the 5-position of the indole ring, which enhances its biological activity compared to non-fluorinated or brominated counterparts. The presence of the fluorine atom contributes to unique electronic properties that influence its reactivity and interaction with biological targets.
The mechanism of action involves the interaction of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] with specific molecular targets within cells. This interaction can lead to various biological effects such as inhibition of enzyme activity or disruption of cellular pathways. Understanding these mechanisms is crucial for elucidating its therapeutic potential.
Anticancer Activity
Research has demonstrated that 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] exhibits significant anticancer activity. In vitro studies using various cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 15.5 | Inhibition of proliferation |
| U-87MG (Brain) | 12.3 | Induction of apoptosis |
| MCF-7 (Breast) | 18.9 | Cell cycle arrest |
These findings indicate that the compound can effectively inhibit the growth of cancer cells and induce apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Mycobacterium tuberculosis | 16 |
These data suggest that 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] possesses notable antimicrobial activity, particularly against Mycobacterium tuberculosis .
Enzyme Inhibition
In addition to its cytotoxic effects on cancer cells and bacteria, this compound has been studied for its ability to inhibit key enzymes involved in neurodegenerative diseases. Specifically, it has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease research:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 5-Fluoro-1,2-dihydro... | 3.20 | 18.14 |
| Standard Drug (Galantamine) | 2.09 | 19.34 |
The results indicate that the fluorinated compound exhibits competitive inhibition comparable to established drugs .
Case Studies
Several studies have been conducted to explore the therapeutic applications of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]. For instance:
- Study on Anticancer Effects : A study published in Istanbul Journal of Pharmacy investigated the anticancer effects on lung and brain cancer cell lines. The study concluded that compounds derived from spiroindoles showed enhanced cytotoxicity due to their structural characteristics .
- Antituberculosis Research : Another investigation focused on the antitubercular activity of similar compounds demonstrated that derivatives containing fluorine exhibited improved efficacy against resistant strains of Mycobacterium tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
